E3 连接酶配体-连接体缀合物 13
概述
描述
VH032-PEG2-N3, also known as (S,R,S)-AHPC-PEG2-N3, is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
科学研究应用
VH032-PEG2-N3 has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of high-value chemicals and pharmaceuticals
作用机制
VH032-PEG2-N3 exerts its effects through the following mechanism:
Binding to VHL: The VHL ligand component of VH032-PEG2-N3 binds to the VHL E3 ligase.
Target Protein Degradation: The compound facilitates the ubiquitination and subsequent proteasomal degradation of target proteins by bringing them into proximity with the VHL E3 ligase.
安全和危害
未来方向
The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
生化分析
Biochemical Properties
The E3 Ligase Ligand-Linker Conjugates 13 plays a significant role in biochemical reactions. It is part of the PROTACs, which are designed to target proteins for ubiquitination and degradation . The E3 Ligase Ligand-Linker Conjugates 13 interacts with the E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system . The nature of these interactions involves the formation of a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .
Cellular Effects
The E3 Ligase Ligand-Linker Conjugates 13 has profound effects on various types of cells and cellular processes. By targeting specific proteins for degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading a protein that acts as a transcription factor, it can alter the expression of genes regulated by that protein.
Molecular Mechanism
The mechanism of action of E3 Ligase Ligand-Linker Conjugates 13 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process can result in the downregulation of the target protein, altering cellular functions and processes .
Metabolic Pathways
The E3 Ligase Ligand-Linker Conjugates 13 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, a key enzyme in this pathway This could also include any effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
VH032-PEG2-N3 is synthesized through a series of chemical reactions that involve the incorporation of the VHL ligand and the PEG linker. The synthesis typically involves the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized based on the (S,R,S)-AHPC structure.
Attachment of the PEG Linker: A 2-unit PEG linker is attached to the VHL ligand.
Introduction of the Azide Group: An azide group is introduced to the compound, making it a click chemistry reagent.
Industrial Production Methods
The industrial production of VH032-PEG2-N3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput screening to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and reproducibility .
化学反应分析
Types of Reactions
VH032-PEG2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of VH032-PEG2-N3 and molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules.
Major Products Formed
The major products formed from these reactions are conjugates of VH032-PEG2-N3 with other molecules, which can be used in various applications, including PROTAC technology .
相似化合物的比较
Similar Compounds
VH032-PEG3-N3: Similar to VH032-PEG2-N3 but with a 3-unit PEG linker.
VH032: The parent compound without the PEG linker.
Uniqueness
VH032-PEG2-N3 is unique due to its 2-unit PEG linker, which provides optimal flexibility and solubility for use in PROTAC technology. This makes it more effective in facilitating protein degradation compared to its counterparts .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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